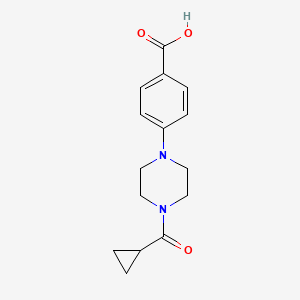

1-((3-Bromo-4-methoxyphenyl)sulfonyl)piperidin-4-ol

Overview

Description

Synthesis Analysis

The synthesis of piperazine derivatives, which are similar to the compound , has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

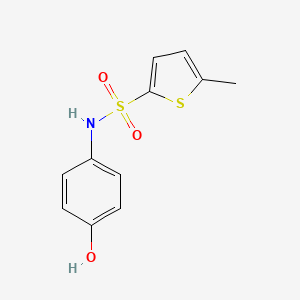

The molecular formula of “1-((3-Bromo-4-methoxyphenyl)sulfonyl)piperidin-4-ol” is C12H16BrNO4S . The average mass is 334.229 Da and the monoisotopic mass is 333.003418 Da .Scientific Research Applications

-

Sulfur–Triazole Exchange (SuTEx) Chemistry

- This compound could potentially be used in the development of sulfonyl-triazoles, a new class of electrophiles for sulfur–triazole exchange (SuTEx) chemistry .

- SuTEx achieves covalent reaction with protein sites through irreversible modification of a residue with an adduct group (AG) upon departure of a leaving group (LG) .

- This chemistry could be used to develop chemical probes with tunable bioactivity to study novel nucleophilic sites on established and poorly annotated protein targets .

-

- This compound could potentially be used in the development of novel hybrid materials with robust mechanical strength, electrical performance, and biocompatibility .

- These materials could maintain stable electrochemical performance even after folding at angles of 90° and 135° and stretching to 50% strain for 30 cycles .

- Such materials could be promising for flexible bioelectronic applications .

-

- This compound could potentially be used in the development of quantum internet .

- Quantum internet is a network that could allow information to be exchanged while encoded in quantum states .

- This technology could enable any two users to establish almost unbreakable cryptographic keys to protect sensitive information .

-

- This compound could potentially be used in the development of high-quality text-to-image models .

- These models can generate visually rich, high-quality images, with good lighting and composition .

- They can accurately render small details like the fine wrinkles on a person’s hand, and complex textures like a knitted stuffed toy elephant .

Safety And Hazards

Safety data sheets suggest that dust formation should be avoided and contact with skin and eyes should be prevented when handling similar compounds . Use of personal protective equipment, including chemical impermeable gloves, is recommended. Adequate ventilation is necessary and all sources of ignition should be removed .

properties

IUPAC Name |

1-(3-bromo-4-methoxyphenyl)sulfonylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO4S/c1-18-12-3-2-10(8-11(12)13)19(16,17)14-6-4-9(15)5-7-14/h2-3,8-9,15H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJUVOFQKAUGPTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((3-Bromo-4-methoxyphenyl)sulfonyl)piperidin-4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1452580.png)

![8-Tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate](/img/structure/B1452585.png)

![3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1452591.png)

![5-[4-(Cyclopropyloxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1452593.png)

![(4-[4-(Cyclopropylcarbonyl)-1,4-diazepan-1-YL]phenyl)amine](/img/structure/B1452595.png)

![Methyl 5-acetyl-3-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1452598.png)